Piperazine-2,6-dione hydrochloride
Overview
Description
Piperazine-2,6-dione hydrochloride (PDH) is a heterocyclic organic compound. It has a molecular formula of C4H7ClN2O2 and a molecular weight of 150.564 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazine-2,6-dione hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Chemical Synthesis
Piperazine-2,6-dione hydrochloride is utilized as a versatile reagent in chemical synthesis. Its reactivity and selectivity are crucial for creating novel compounds with specific properties, which is essential for advancing scientific discovery .
Anticancer Research
This compound has been used in the preparation of new 4-(1H-indole-2-carbonyl)piperazine-2,6-diones. These derivatives have been tested for their anticancer activity against various cancer cell lines, showing potential as anticancer agents .
Organocatalysis
In organocatalysis, Piperazine-2,6-dione hydrochloride has been involved in the synthesis of enantiomerically enriched protected piperidines. This application is significant in the development of pharmaceuticals and fine chemicals .
Synthesis of Piperazines
It has also been reported in the synthesis of 1,5-fused-1,2,3-triazoles with piperazine moiety. This synthesis route is notable for its simplicity and effectiveness, contributing to advancements in medicinal chemistry .
Safety And Hazards
Piperazine-2,6-dione hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The safety information includes hazard statements H302 - H317 - H319 and precautionary statements P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
piperazine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECVFCPUGFXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499733 | |
Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2,6-dione hydrochloride | |
CAS RN |
35975-30-5 | |
Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperazine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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